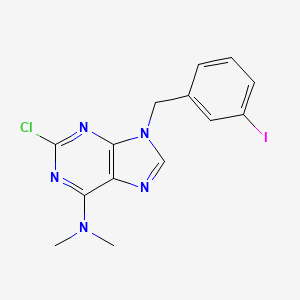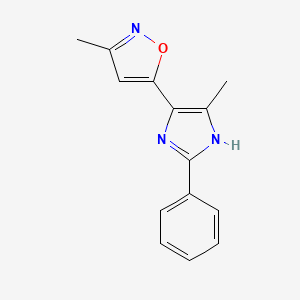
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine is a member of the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This process uses nitrones and alkenes as starting materials. For instance, the reaction between C, N-diarylnitrones and 3,5-dimethylacryloylpyrazole olefin in the presence of a nickel (II) catalyst can yield isoxazolidine derivatives with high regioselectivity and yield . The reaction conditions often include mild temperatures and short reaction times, making the process efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds or N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can be compared with other isoxazolidine derivatives, such as:
3,5-Dimethylisoxazolidine: Lacks the phenyl and p-tolyl groups, resulting in different chemical and biological properties.
5-Phenylisoxazolidine: Similar structure but without the methyl and p-tolyl groups, affecting its reactivity and applications.
3-(p-Tolyl)isoxazolidine: Contains the p-tolyl group but lacks the methyl and phenyl groups, leading to distinct properties.
Eigenschaften
CAS-Nummer |
88330-56-7 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-methyl-3-(4-methylphenyl)-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-14(11-9-13)16-12-17(19-18(16)2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
InChI-Schlüssel |
ADUSZGUGVKQXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(ON2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


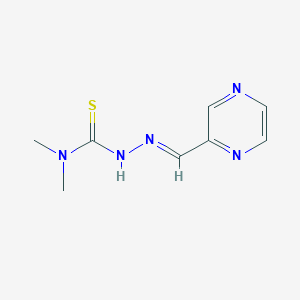
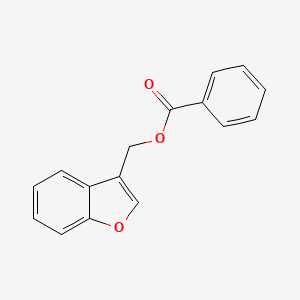
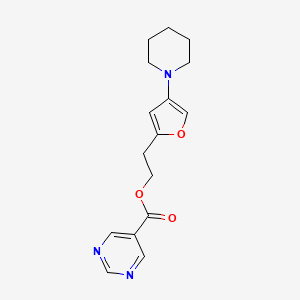

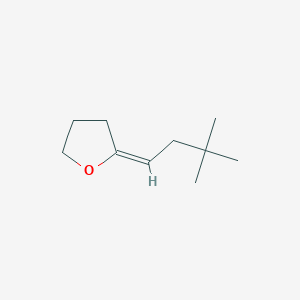

![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
